molecular formula C14H10O3 B3021503 2-(4-Hydroxy-phenyl)benzofuran-5-OL CAS No. 52814-86-5

2-(4-Hydroxy-phenyl)benzofuran-5-OL

Cat. No.: B3021503
CAS No.: 52814-86-5
M. Wt: 226.23 g/mol
InChI Key: SNNNDCMXZYWCCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of o-hydroxyaryl ketones with phenylacetylenes in the presence of a catalyst . This reaction can be carried out under microwave-assisted synthesis (MWI) to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNNDCMXZYWCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349669
Record name 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52814-86-5
Record name 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 74 (1.5 g, 5.2 mmol) and Pyridine HCl (10 g) was heated to 200° C. After 1.5 hr, the reaction was cooled and diluted with water. The aqueous layer was extracted with EtOAc and the organic layer was dried, concentrated to give a solid which was triturated with CH2Cl2 to give a solid (0.6 g, 51%): Mp=275–278° C.; 1H NMR (DMSO-d6) δ 9.81 (br s, 1 H), 9.12 (br s, 1 H), 7.66 (d, 2 H, J=2.5 Hz), 7.32 (d, 1 H, J=8.5 Hz), 7.00 (s, 1 H), 6.90–6.83 (m, 3 H), 6.65 (dd, 1 H, J=8.6 Hz, 2.6 Hz); MS 225 (M−H)−.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
51%

Synthesis routes and methods II

Procedure details

A solution of 3-Fluoro anisole (2 g, 16 mmol) and 2,5-dimethoxyphenacetyl chloride in dichloroethane (50 mL) was treated with AlCl3 (2.3 g, 18 mmol) and stirred at rt until TLC analysis indicated reaction was complete. The reaction was worked up by adding a 2 N HCl aq solution to the reaction (slowly) and washing with saturated NaHCO3 aq, brine and drying over MgSO4. After filtering, the EtOAc was concentrated and chromatographed on silica gel (EtOAc/hexanes 1:4) to yield 1 gram of the acylated intermediate 76 as well as an isomer as an oily solid that was used as is for the next reaction step. All of 76 from the previous step (1 g, 3.3 mmol) was heated with pyr-HCl at 180° C.-200° C. until TLC indicated reaction completion. The reaction was worked up by partitioning between 2 N HCl aq and EtOAc and washing the EtOAc with saturated NaHCO3, brine, and drying over MgSO4. The solution was filtered, concentrated and chromatographed on silica gel to yield 0.48 g of impure pdt 77. The product thus obtained was recrystallized from EtOAc/hexanes to yield desired product plus a small amt of unidentified impurity: Mp=218-222° C.; 1H NMR (DMSO-d6) δ 10.39 (s, 1 H), 9.20 (s, 1 H), 7.74 (t, 1 H, J=8.7 Hz), 7.37 (d, 1 H, J=8.8 Hz), 6.96-6.94 (m, 2 H), 6.79-6.70 (m, 3 H); MS 243 (M−H)−.
Name
76
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxy-phenyl)benzofuran-5-OL
Reactant of Route 2
2-(4-Hydroxy-phenyl)benzofuran-5-OL
Reactant of Route 3
2-(4-Hydroxy-phenyl)benzofuran-5-OL
Reactant of Route 4
2-(4-Hydroxy-phenyl)benzofuran-5-OL
Reactant of Route 5
2-(4-Hydroxy-phenyl)benzofuran-5-OL
Reactant of Route 6
2-(4-Hydroxy-phenyl)benzofuran-5-OL

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